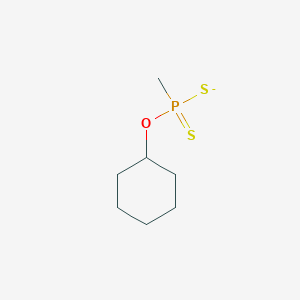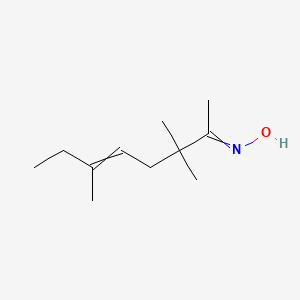![molecular formula C16H15BrN2O2 B14384604 (NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14384604.png)
(NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine: is a synthetic organic compound characterized by the presence of bromine and ethoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine typically involves the condensation of 4-bromoaniline with 4-ethoxybenzaldehyde under acidic conditions to form the corresponding imine. This imine is then reacted with hydroxylamine hydrochloride in the presence of a base to yield the desired compound. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Sodium iodide in acetone
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of iodinated or other substituted derivatives
科学的研究の応用
(NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
類似化合物との比較
(NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine: can be compared with similar compounds, such as:
- 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- 2-Fluorodeschloroketamine
- Trazodone related compound C
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of This compound lies in its specific combination of bromine and ethoxy groups, which confer distinct chemical and biological properties.
特性
分子式 |
C16H15BrN2O2 |
|---|---|
分子量 |
347.21 g/mol |
IUPAC名 |
(NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C16H15BrN2O2/c1-2-21-15-9-3-12(4-10-15)16(19-20)11-18-14-7-5-13(17)6-8-14/h3-11,20H,2H2,1H3/b18-11?,19-16+ |
InChIキー |
ZBAUBTOOFCGMAZ-VPZWYHMHSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C(=N/O)/C=NC2=CC=C(C=C2)Br |
正規SMILES |
CCOC1=CC=C(C=C1)C(=NO)C=NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


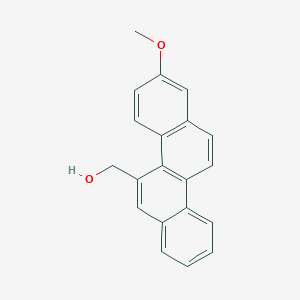

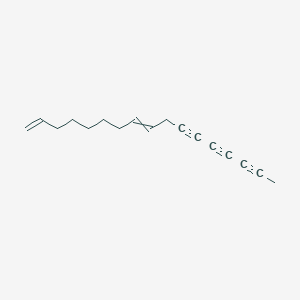

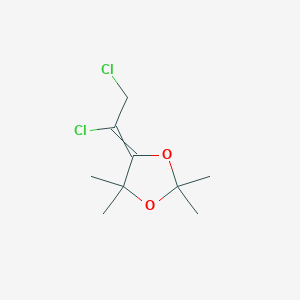
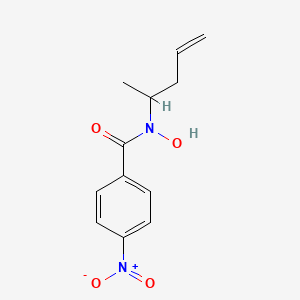

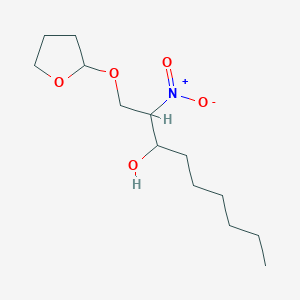
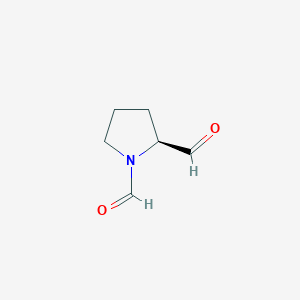
![2-[(6-Fluoro-2-methylquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B14384583.png)

![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol]](/img/structure/B14384593.png)
